1,2-Benzenediol,3-(1,1-dimethylethyl)-6-(1-methylethyl)-
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Overview
Description
1,2-Benzenediol,3-(1,1-dimethylethyl)-6-(1-methylethyl)-(9CI) is a chemical compound that belongs to the class of substituted benzenediols. These compounds are characterized by the presence of two hydroxyl groups attached to a benzene ring, along with additional alkyl substituents. This particular compound features a tert-butyl group and an isopropyl group, which can influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Benzenediol,3-(1,1-dimethylethyl)-6-(1-methylethyl)-(9CI) typically involves the alkylation of catechol (1,2-benzenediol) with appropriate alkyl halides under basic conditions. The reaction may proceed as follows:
Starting Material: Catechol (1,2-benzenediol)
Reagents: tert-Butyl bromide and isopropyl bromide
Catalyst: A strong base such as potassium carbonate (K2CO3)
Solvent: An aprotic solvent like dimethylformamide (DMF)
Reaction Conditions: The reaction mixture is heated to reflux for several hours to ensure complete alkylation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1,2-Benzenediol,3-(1,1-dimethylethyl)-6-(1-methylethyl)-(9CI) can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to quinones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form dihydroxy derivatives using reducing agents like sodium borohydride (NaBH4).
Substitution: The alkyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium
Reduction: NaBH4 in methanol or ethanol
Substitution: Alkyl halides in the presence of a base
Major Products Formed
Oxidation: Quinones
Reduction: Dihydroxy derivatives
Substitution: Various substituted benzenediols
Scientific Research Applications
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant properties due to the presence of hydroxyl groups.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,2-Benzenediol,3-(1,1-dimethylethyl)-6-(1-methylethyl)-(9CI) depends on its specific application:
Antioxidant Activity: The hydroxyl groups can donate electrons to neutralize free radicals, thereby preventing oxidative damage.
Anti-inflammatory Activity: The compound may inhibit the production of pro-inflammatory cytokines and enzymes.
Anticancer Activity: It may induce apoptosis in cancer cells through various molecular pathways.
Comparison with Similar Compounds
Similar Compounds
1,2-Benzenediol (Catechol): Lacks the alkyl substituents, making it more reactive.
1,4-Benzenediol (Hydroquinone): Different position of hydroxyl groups, leading to different reactivity and applications.
2,3-Dimethyl-1,4-benzenediol: Similar structure but different substitution pattern.
Properties
Molecular Formula |
C13H20O2 |
---|---|
Molecular Weight |
208.30 g/mol |
IUPAC Name |
3-tert-butyl-6-propan-2-ylbenzene-1,2-diol |
InChI |
InChI=1S/C13H20O2/c1-8(2)9-6-7-10(13(3,4)5)12(15)11(9)14/h6-8,14-15H,1-5H3 |
InChI Key |
DTPDBQMCGXUHPY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C(=C(C=C1)C(C)(C)C)O)O |
Origin of Product |
United States |
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